
Ethomoxane hydrochloride, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethomoxane hydrochloride, (-)-, is a chemical compound known for its antihypertensive properties. It is an antagonist of alpha-adrenoreceptors, which play a crucial role in regulating blood pressure . This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
The synthesis of Ethomoxane hydrochloride, (-)-, involves several steps. One common method includes the preparation of the base compound, followed by its conversion to the hydrochloride salt. The reaction conditions typically involve the use of specific reagents and controlled environments to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Ethomoxane hydrochloride, (-)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethomoxane hydrochloride, (-)-, has a wide range of scientific research applications. In chemistry, it is used to study the effects of alpha-adrenoreceptor antagonists. In biology, it is used to investigate the physiological effects of alpha-adrenoreceptor inhibition. In medicine, it is studied for its potential therapeutic effects in treating hypertension and related cardiovascular conditions. Additionally, it has industrial applications in the development of new pharmaceuticals and chemical compounds .
Mechanism of Action
The mechanism of action of Ethomoxane hydrochloride, (-)-, involves its interaction with alpha-adrenoreceptors. By binding to these receptors, it inhibits their activity, leading to a decrease in blood pressure. The molecular targets and pathways involved in this process include the inhibition of adrenergic signaling pathways, which are responsible for vasoconstriction and increased heart rate .
Comparison with Similar Compounds
Ethomoxane hydrochloride, (-)-, can be compared with other alpha-adrenoreceptor antagonists, such as prazosin and terazosin. While these compounds share similar mechanisms of action, Ethomoxane hydrochloride, (-)-, is unique in its specific binding affinity and potency. This uniqueness makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
17162-23-1 |
|---|---|
Molecular Formula |
C15H24ClNO3 |
Molecular Weight |
301.81 g/mol |
IUPAC Name |
N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H23NO3.ClH/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12;/h6-8,12,16H,3-5,9-11H2,1-2H3;1H |
InChI Key |
JAIBEXLQBQFZOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1COC2=C(O1)C(=CC=C2)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-Butyl-6-chloro-N'-methyl-[1,3,5]triazine-2,4-diamine](/img/structure/B12298723.png)
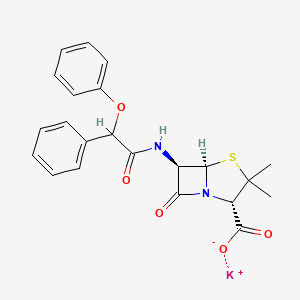
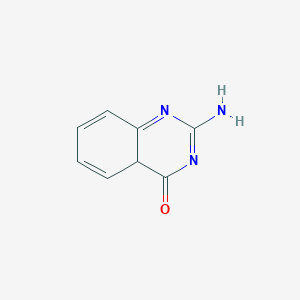
![Ethyl 1'-methyl-1-oxo-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,3'-pyrrolidine]-4'-carboxylate](/img/structure/B12298743.png)
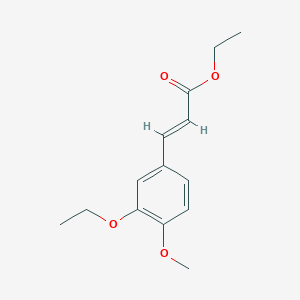

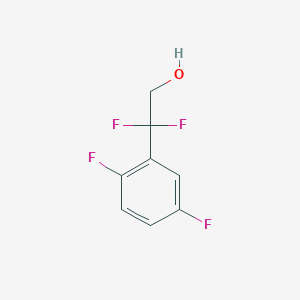

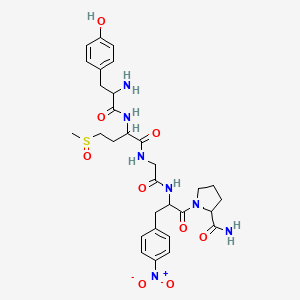
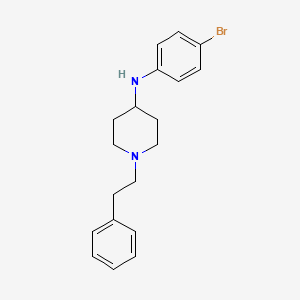
![N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298774.png)
![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B12298776.png)
![1-(3-Amino-1,2-benzoxazol-5-yl)-6-[4-[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]phenyl]-3-(trifluoromethyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12298783.png)
